molecular formula C12H13NO3 B13828363 9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one

9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one

Cat. No.: B13828363
M. Wt: 219.24 g/mol
InChI Key: NZXNQAWOHJBVIJ-UHFFFAOYSA-N
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Description

9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one is a heterocyclic compound that belongs to the oxazoloisoindolone family This compound is characterized by its unique structure, which includes an oxazole ring fused to an isoindolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ortho-aminobenzamide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxazoloisoindolone.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoloisoindolone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole or isoindolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoloisoindolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.

Scientific Research Applications

9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9b-Phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: This compound has a phenyl group instead of an ethoxy group, which can alter its reactivity and biological activity.

    2,3-Dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one: Lacks the ethoxy substituent, making it less hydrophobic and potentially less bioavailable.

Uniqueness

9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one is unique due to its ethoxy substituent, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

9b-ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one

InChI

InChI=1S/C12H13NO3/c1-2-15-12-10-6-4-3-5-9(10)11(14)13(12)7-8-16-12/h3-6H,2,7-8H2,1H3

InChI Key

NZXNQAWOHJBVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC12C3=CC=CC=C3C(=O)N1CCO2

Origin of Product

United States

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